2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid
CAS No.:
Cat. No.: VC13485963
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 2-(1-pyridin-4-ylpiperidin-4-yl)acetic acid |
| Standard InChI | InChI=1S/C12H16N2O2/c15-12(16)9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) |
| Standard InChI Key | BOWIYWCUXAIUAB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC(=O)O)C2=CC=NC=C2 |
| Canonical SMILES | C1CN(CCC1CC(=O)O)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—with a pyridin-4-yl group attached to the nitrogen. At the 4-position of the piperidine, an acetic acid group (–CH₂COOH) is substituted. This configuration introduces both basic (piperidine/pyridine) and acidic (carboxylic acid) functionalities, enabling pH-dependent solubility and zwitterionic behavior in aqueous solutions .
Key Structural Attributes:
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Piperidine Core: Confers rigidity and influences lipophilicity.
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Pyridin-4-yl Group: Enhances hydrogen-bonding capacity and aromatic π-π stacking interactions.
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Acetic Acid Moiety: Provides a site for salt formation or esterification, critical for prodrug development .
Physicochemical Properties
Experimental data from analogous compounds suggest a logP value of ~1.2, indicating moderate lipophilicity. The carboxylic acid group (pKa ≈ 4.7) and pyridine nitrogen (pKa ≈ 3.5) contribute to its amphoteric nature, with an isoelectric point near pH 4.1. Melting points for similar derivatives range from 180–220°C, while solubility in water is limited (≈2 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO .
Synthetic Methodologies
Stepwise Synthesis
The synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid typically involves multi-step protocols, as outlined in recent patents and literature :
Step 1: Formation of tert-Butyl 4-(2,4-Dihydroxyphenyl)-4-hydroxy-piperidine-1-carboxylate
Resorcinol reacts with azacycloalkanones (e.g., piperidin-4-one) in polar solvents (methanol/water) under basic conditions (NaOH, 80°C, 12 h) to yield the intermediate .
Step 2: Hydrogenolytic Deprotection
The tert-butyl carbamate group is removed via catalytic hydrogenation (Pd/C, H₂ at 3–7 bar, 25°C), concurrently reducing ketone to alcohol. Acidic workup (HCl) generates the final compound as a hydrochloride salt .
Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | 10% Pd/C | 85% yield |
| Hydrogen Pressure | 5 bar | Maximizes deprotection |
| Solvent | Methanol/Acetic Acid (3:1) | Prevents byproducts |
Alternative Routes
Microwave-assisted synthesis reduces reaction times by 60% (e.g., 4 h vs. 12 h) without compromising yield . Enzymatic resolution using lipases achieves enantiomeric excess >98% for chiral derivatives .
Reactivity and Functionalization
Nucleophilic Substitution
The piperidine nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide, benzyl chloride) in DMF at 60°C, yielding N-alkylated derivatives. Reaction kinetics follow second-order behavior (k = 0.12 L/mol·s).
Carboxylic Acid Derivatives
Esterification with ethanol (H₂SO₄ catalyst, 70°C) produces ethyl 2-[1-(pyridin-4-yl)piperidin-4-yl]acetate, a prodrug with enhanced bioavailability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) . Amide derivatives synthesized via EDC/HOBt coupling exhibit improved metabolic stability (t₁/₂ > 6 h in liver microsomes) .
Biological Activity and Mechanism
Neuroprotective Effects
In vitro studies using SH-SY5Y neuronal cells demonstrate 40% reduction in glutamate-induced cytotoxicity at 10 μM. Mechanistically, the compound inhibits NMDA receptor overactivation (IC₅₀ = 8.2 μM) and enhances mitochondrial membrane potential by 2.3-fold .
Comparative Activity Table:
| Organism | EC₅₀ (μM) | Selectivity Index (vs. MRC-5) |
|---|---|---|
| P. falciparum 3D7 | 2.1 | 15 |
| Mycobacterium tuberculosis | 12.4 | 4 |
| Candida albicans | >50 | N/A |
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (F = 32% in rats) due to efflux by P-glycoprotein .
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Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive pyridine N-oxide (t₁/₂ = 1.8 h) .
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Excretion: Renal clearance accounts for 65% of elimination, with <5% unchanged compound .
Applications in Drug Development
Neurological Disorders
As a NMDA receptor antagonist, the compound is being evaluated for stroke and Alzheimer’s disease. In rodent models, 20 mg/kg i.v. reduces infarct volume by 45% in middle cerebral artery occlusion.
Antiparasitic Agents
Structural analogs with modified pyridine substituents exhibit enhanced antimalarial potency (EC₅₀ < 0.1 μM), positioning this scaffold for antimalarial lead optimization .
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